molecular formula C20H13ClFNO2 B2946470 N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide CAS No. 157488-11-4

N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide

Cat. No. B2946470
CAS RN: 157488-11-4
M. Wt: 353.78
InChI Key: YOUKWMSNBMYMMI-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide, commonly known as BCFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCFA is a derivative of N-phenyl-2-(2-phenyl-2H-1,2,3-triazol-4-yl) acetamide, which has been shown to exhibit potent antitumor activity. In

Mechanism of Action

BCFA is a selective inhibitor of the chymotrypsin-like activity of the proteasome. It binds to the active site of the proteasome and prevents the degradation of ubiquitinated proteins, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation ultimately leads to cell death via apoptosis.
Biochemical and Physiological Effects:
BCFA has been shown to induce apoptosis in a variety of cancer cell lines, including multiple myeloma, leukemia, and solid tumors. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as bortezomib and doxorubicin. In addition, BCFA has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.

Advantages and Limitations for Lab Experiments

One advantage of using BCFA in lab experiments is its selectivity for the chymotrypsin-like activity of the proteasome, which allows for more precise targeting of the proteasome pathway. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of using BCFA is its relatively low potency compared to other proteasome inhibitors, such as bortezomib. In addition, BCFA has poor solubility in aqueous solutions, which can make it difficult to use in certain assays.

Future Directions

There are several potential future directions for research on BCFA. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of BCFA. Another area of interest is the investigation of BCFA's effects on non-cancer cells, such as immune cells and neurons. Finally, the combination of BCFA with other chemotherapeutic agents or immunotherapies could be explored as a potential treatment strategy for cancer.

Synthesis Methods

The synthesis of BCFA involves the reaction of 2-fluoro-4-chlorobenzoyl chloride with N-benzoyl-2-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of BCFA is typically around 50-60%, and the purity can be determined by HPLC or NMR spectroscopy.

Scientific Research Applications

BCFA has been investigated for its potential applications in cancer research, specifically as a tool for studying the role of the proteasome in tumor growth and survival. The proteasome is a large protein complex that plays a critical role in regulating cell cycle progression, DNA repair, and apoptosis. Inhibition of the proteasome has been shown to induce apoptosis in cancer cells, making it a promising target for cancer therapy.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFNO2/c21-14-10-11-18(23-20(25)15-8-4-5-9-17(15)22)16(12-14)19(24)13-6-2-1-3-7-13/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUKWMSNBMYMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157488-11-4
Record name N-(2-BENZOYL-4-CHLOROPHENYL)-2-FLUOROBENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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